molecular formula C29H41ClN8O5S B12658887 (4-chlorophenyl)-[4-[(2S,5R)-2-ethyl-4-[5-[5-(ethylamino)-1,3,4-oxadiazol-2-yl]-3-methylpyrazin-2-yl]-5-methylpiperazin-1-yl]piperidin-1-yl]methanone;methanesulfonic acid CAS No. 1161772-00-4

(4-chlorophenyl)-[4-[(2S,5R)-2-ethyl-4-[5-[5-(ethylamino)-1,3,4-oxadiazol-2-yl]-3-methylpyrazin-2-yl]-5-methylpiperazin-1-yl]piperidin-1-yl]methanone;methanesulfonic acid

Cat. No.: B12658887
CAS No.: 1161772-00-4
M. Wt: 649.2 g/mol
InChI Key: ZAKVPUIXPUQXLN-MYXGOWFTSA-N
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Description

The compound (4-chlorophenyl)-[4-[(2S,5R)-2-ethyl-4-[5-[5-(ethylamino)-1,3,4-oxadiazol-2-yl]-3-methylpyrazin-2-yl]-5-methylpiperazin-1-yl]piperidin-1-yl]methanone;methanesulfonic acid is a complex organic molecule with potential applications in various fields of science and industry. This compound features multiple functional groups, including a chlorophenyl group, an oxadiazole ring, and a piperazine ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups. Key steps may include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperazine ring: This step may involve the reaction of a suitable amine with a halogenated precursor.

    Attachment of the chlorophenyl group: This can be done via a substitution reaction, where a chlorophenyl halide reacts with a nucleophilic intermediate.

    Final assembly: The various fragments are combined under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The presence of multiple nitrogen atoms and aromatic rings makes it susceptible to oxidation under certain conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas or metal hydrides.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups to the molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug development.

    Medicine: The compound could be explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.

    Industry: It may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, potentially affecting various pathways within a cell.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4-chlorophenyl)-[4-[(2S,5R)-2-ethyl-4-[5-[5-(ethylamino)-1,3,4-oxadiazol-2-yl]-3-methylpyrazin-2-yl]-5-methylpiperazin-1-yl]piperidin-1-yl]methanone;methanesulfonic acid lies in its combination of multiple functional groups, which confer a wide range of chemical reactivity and potential applications. Its complex structure allows for diverse interactions, making it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

1161772-00-4

Molecular Formula

C29H41ClN8O5S

Molecular Weight

649.2 g/mol

IUPAC Name

(4-chlorophenyl)-[4-[(2S,5R)-2-ethyl-4-[5-[5-(ethylamino)-1,3,4-oxadiazol-2-yl]-3-methylpyrazin-2-yl]-5-methylpiperazin-1-yl]piperidin-1-yl]methanone;methanesulfonic acid

InChI

InChI=1S/C28H37ClN8O2.CH4O3S/c1-5-22-17-36(25-19(4)32-24(15-31-25)26-33-34-28(39-26)30-6-2)18(3)16-37(22)23-11-13-35(14-12-23)27(38)20-7-9-21(29)10-8-20;1-5(2,3)4/h7-10,15,18,22-23H,5-6,11-14,16-17H2,1-4H3,(H,30,34);1H3,(H,2,3,4)/t18-,22+;/m1./s1

InChI Key

ZAKVPUIXPUQXLN-MYXGOWFTSA-N

Isomeric SMILES

CC[C@H]1CN([C@@H](CN1C2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)C)C4=NC=C(N=C4C)C5=NN=C(O5)NCC.CS(=O)(=O)O

Canonical SMILES

CCC1CN(C(CN1C2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)C)C4=NC=C(N=C4C)C5=NN=C(O5)NCC.CS(=O)(=O)O

Origin of Product

United States

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